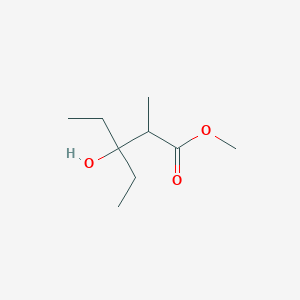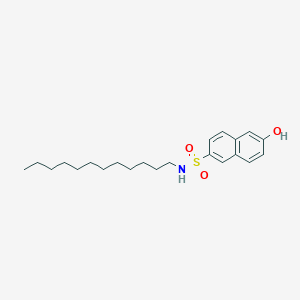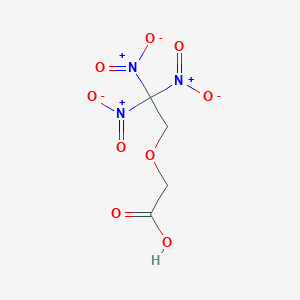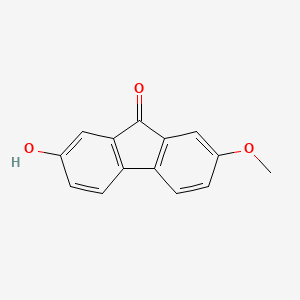![molecular formula C38H58O2S2 B14267876 2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene CAS No. 135021-02-2](/img/structure/B14267876.png)
2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene is an organic compound that belongs to the class of conjugated polymers. This compound is known for its unique electrochromic properties, making it a subject of interest in the field of materials science and electrochemistry. The structure of 1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene consists of a benzene ring substituted with two thienyl groups and two dodecyloxy groups, which contribute to its distinct electronic and optical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene can be synthesized through a series of organic reactions. One common method involves the Stille cross-coupling reaction, where a stannylated thiophene derivative reacts with a dibromo-substituted benzene derivative in the presence of a palladium catalyst . The reaction typically occurs under inert conditions, such as an argon atmosphere, and requires heating to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are essential for its electrochromic properties.
Reduction: Reduction reactions can revert the oxidized form back to its neutral state, allowing reversible color changes.
Substitution: The thienyl and dodecyloxy groups can participate in substitution reactions, modifying the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that exhibit altered electronic and optical properties.
科学研究应用
1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene has several scientific research applications:
Electrochromic Devices: The compound is used in the development of electrochromic devices, such as smart windows and displays, due to its ability to change color upon oxidation and reduction.
Conducting Polymers: It serves as a building block for conducting polymers, which are used in electronic devices, sensors, and energy storage systems.
Photovoltaics: The compound’s conjugated structure makes it suitable for use in organic photovoltaic cells, enhancing light absorption and charge transport.
Sensors: Its sensitivity to redox reactions allows it to be used in chemical sensors for detecting various analytes.
作用机制
The mechanism by which 1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene exerts its effects involves the reversible oxidation and reduction of the thienyl groups. Upon oxidation, the compound forms radical cations, leading to changes in its electronic structure and optical properties. These changes are reversible, allowing the compound to switch between different states under applied electrical potentials . The molecular targets include the π-conjugated system of the benzene and thienyl rings, which facilitate electron delocalization and charge transport.
相似化合物的比较
Similar Compounds
1,4-Bis(2-thienyl)benzene: Lacks the dodecyloxy groups, resulting in different solubility and electronic properties.
1,4-Bis(2-(3,4-ethylenedioxy)thienyl)benzene: Contains ethylenedioxy groups, which enhance its electrochromic performance.
Poly(3,4-ethylenedioxythiophene) (PEDOT): A widely used conducting polymer with excellent electrochromic properties.
Uniqueness
1,4-Bis(2-thienyl)-2,5-bis(dodecyloxy)benzene is unique due to the presence of dodecyloxy groups, which improve its solubility in organic solvents and enhance its processability. This makes it a versatile compound for various applications in materials science and electrochemistry.
属性
CAS 编号 |
135021-02-2 |
|---|---|
分子式 |
C38H58O2S2 |
分子量 |
611.0 g/mol |
IUPAC 名称 |
2-(2,5-didodecoxy-4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C38H58O2S2/c1-3-5-7-9-11-13-15-17-19-21-27-39-35-31-34(38-26-24-30-42-38)36(32-33(35)37-25-23-29-41-37)40-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,29-32H,3-22,27-28H2,1-2H3 |
InChI 键 |
JICAMSXAGOTNOI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C2=CC=CS2)OCCCCCCCCCCCC)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)


![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)

![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)

![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)

![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)


![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
